molecular formula C20H16ClN3O3 B611746 VU0415374 CAS No. 1266338-03-7

VU0415374

Cat. No.: B611746
CAS No.: 1266338-03-7
M. Wt: 381.81
InChI Key: RZZCVJKQCRSTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0415374 is a mGlu4 positive allosteric modulator (PAM).

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders

  • Parkinson's Disease: VU0415374 has been studied for its potential to alleviate motor symptoms associated with Parkinson's disease. Research indicates that it may reverse haloperidol-induced catalepsy in rodent models, suggesting its efficacy in addressing motor impairments linked to dopaminergic dysfunction .
  • Schizophrenia: The compound's ability to modulate glutamate signaling positions it as a candidate for therapeutic strategies aimed at treating schizophrenia, where glutamate dysregulation is implicated .

2. Cognitive Enhancement

  • Studies have shown that this compound can enhance cognitive functions by improving synaptic plasticity and facilitating learning processes. Its role as a positive allosteric modulator may lead to advancements in treatments for cognitive deficits associated with aging and neurodegenerative diseases .

Case Studies

Case Study 1: Motor Function Recovery
In a preclinical study involving rodents, this compound was administered to assess its effects on motor function recovery post haloperidol treatment. Results demonstrated significant improvements in the latency to withdrawal from cataleptic states, indicating its potential as a therapeutic agent for motor control disorders .

Case Study 2: Cognitive Performance
Another investigation focused on the cognitive enhancement properties of this compound. In this study, subjects treated with the compound showed marked improvements in memory retention and learning capabilities compared to control groups. This suggests that this compound could be beneficial in developing treatments for cognitive impairments related to various neurological conditions .

Comparative Analysis of Metabotropic Glutamate Receptor Modulators

CompoundTarget ReceptorMechanism of ActionPotential Applications
This compoundmGluR4Positive allosteric modulatorParkinson's disease, schizophrenia, cognitive enhancement
VU0155041mGluR2Positive allosteric modulatorAnxiety disorders, depression
BINAmGluR2Positive allosteric modulatorSchizophrenia, mood disorders

Properties

CAS No.

1266338-03-7

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.81

IUPAC Name

N-(4-(2-Chlorobenzamido)-3-methoxyphenyl)picolinamide

InChI

InChI=1S/C20H16ClN3O3/c1-27-18-12-13(23-20(26)17-8-4-5-11-22-17)9-10-16(18)24-19(25)14-6-2-3-7-15(14)21/h2-12H,1H3,(H,23,26)(H,24,25)

InChI Key

RZZCVJKQCRSTKD-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(NC(C2=CC=CC=C2Cl)=O)C(OC)=C1)C3=NC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0415374;  VU-0415374;  VU 0415374; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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